Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Description
Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at position 2 of the thiophene ring and a complex substituent at position 3. This substituent includes a sulfanylacetyl linker, a phenyl group substituted with a 3-chlorobenzoylamino moiety, and an acetylated amino group (Fig. 1). Its synthesis likely involves multi-step reactions, including amide bond formation and sulfanyl group incorporation, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S2/c1-28-21(27)19-16(9-10-29-19)23-18(25)12-30-17-8-3-2-7-15(17)24-20(26)13-5-4-6-14(22)11-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDQZOECNSXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate (CAS No. 477887-61-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.95 g/mol. The compound features a thiophene ring, which is known for its role in various pharmacological activities.
Mechanisms of Biological Activity
1. Anticancer Properties:
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .
2. Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated efficacy against a range of bacteria and fungi, indicating that this compound may also possess similar activity .
3. Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, some derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of related thiophene derivatives. The research demonstrated that these compounds could significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those mediated by JNK signaling, which is critical for cell survival and proliferation .
Case Study: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of thiophene-based compounds was assessed against multiple bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative antimicrobial agents .
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development :
- Anticancer Studies :
- Biological Activity :
- Synthetic Intermediates :
Case Studies
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The compound’s primary amine (-NH-) and secondary amide groups participate in acylation reactions. For example:
-
Reaction with chlorobenzoyl chloride : The amine group reacts with acyl chlorides to form substituted amides under basic conditions (e.g., pyridine or triethylamine as a catalyst).
| Reagent | Conditions | Product |
|---|---|---|
| 3-Chlorobenzoyl chloride | Pyridine, 0–5°C | N-(3-chlorobenzoyl) derivative with enhanced steric and electronic effects |
This reaction is critical in synthesizing analogs for pharmaceutical screening .
Ester Hydrolysis
The methyl ester group (-COOCH₃) undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for modifying solubility or further functionalization:
-
Acidic or basic hydrolysis :
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| 1M NaOH, ethanol, reflux | None | 3-[[...]amino]thiophene-2-carboxylic acid | Intermediate for coupling reactions |
Nucleophilic Substitution at Sulfur
The sulfanylacetyl (-S-CH₂-CO-) group is susceptible to nucleophilic substitution, particularly with thiol-reactive agents:
-
Reaction with alkyl halides : Forms thioether linkages under mild alkaline conditions.
-
Oxidation : Converts the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C | Methylthio derivative |
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfone derivative |
Cyclization Reactions
The thiophene ring and adjacent amide groups facilitate intramolecular cyclization, forming heterocyclic systems:
-
Thermal cyclization : Heating in DMF or DMSO induces ring closure, producing fused thieno-triazine or pyrimidine derivatives .
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| DMF, 120°C, 6 hours | None | Thieno[3,2-e] triazepin-5-one | 65–72% |
This reactivity is exploited in synthesizing bioactive molecules for kinase inhibition .
Condensation with Hydrazonoyl Chlorides
The amine group reacts with hydrazonoyl chlorides to form N-arylamidrazones, a key step in synthesizing heterocyclic pharmacophores :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 4-Chlorophenylhydrazonoyl chloride | Et₃N, THF, RT | N-(4-chlorophenyl)amidrazone derivative | Anticancer agent precursors |
Cross-Coupling Reactions
The aromatic rings (thiophene and benzene) enable Pd-catalyzed coupling reactions:
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Suzuki coupling : With aryl boronic acids to install biaryl motifs.
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Buchwald-Hartwig amination : Introduces nitrogen-containing substituents.
| Reaction Type | Catalyst | Substrate | Product Utility |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | Enhanced π-stacking in drug design |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a thiophene-2-carboxylate core with several analogs, but substituent variations significantly influence properties:
Key Analogs:
Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-64-2): Substituent: 2,3-Dichlorophenyl sulfanyl group. Molecular Formula: C₁₄H₁₁Cl₂NO₃S₂. Molecular Weight: 376.28 g/mol .
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477869-07-1): Substituent: 2-Aminophenyl sulfanyl group. Molecular Formula: C₁₄H₁₄N₂O₃S₂. Molecular Weight: 322.41 g/mol . Comparison: The amino group introduces polarity, likely improving water solubility but reducing membrane permeability relative to the chloro-substituted target compound.
Compound 2 from (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Substituent: Cyclohexenyl-carboxy group. Molecular Weight: ~550 g/mol (estimated). Comparison: The tetrahydrobenzo[b]thiophene core and bulky cyclohexenyl group may reduce reactivity compared to the simpler thiophene backbone of the target compound .
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7): Substituent: Methoxybenzoyl group and cycloocta[b]thiophene core. Molecular Formula: C₂₁H₂₅NO₄S. Molecular Weight: 387.49 g/mol .
Physical and Spectroscopic Properties
Tabulated Comparison of Key Analogs
*Estimated based on structural analysis.
Q & A
Q. How can synthetic byproducts be identified and minimized?
- Answer :
- LC-MS/MS Profiling : Identify byproducts (e.g., unreacted intermediates or hydrolysis derivatives).
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress.
- Purification Tweaks : Adjust HPLC gradients or switch to preparative TLC for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
